molecular formula C11H6BrNO B1306132 5-(2-Bromophenyl)furan-2-carbonitrile CAS No. 88649-66-5

5-(2-Bromophenyl)furan-2-carbonitrile

Cat. No. B1306132
CAS RN: 88649-66-5
M. Wt: 248.07 g/mol
InChI Key: HQTHDRHNTTXCJD-UHFFFAOYSA-N
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Description

“5-(2-Bromophenyl)furan-2-carbonitrile” is a derivative of furan possessing a nitrile group . It is a colorless compound with a molecular weight of 248.081 . It is part of a class of organic compounds known as furoic acid and derivatives .

Scientific Research Applications

    Green Chemistry

    • Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications .
    • They can be economically synthesized from biomass .
    • The synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .
    • The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .

    Pharmaceutical Sciences

    • Indole derivatives, which can be synthesized from furan derivatives, possess various biological activities .
    • These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative .

    Material Sciences

    • Furan derivatives have been used in the synthesis of epoxy resins .
    • They open the way to a wide variety of polymers .

    Bio-based Materials

    • Furan platform chemicals (FPCs) can be used to synthesize a spectacular range of compounds from biomass .
    • These bio-based materials have excellent applications beyond the broadly promoted manufacture of fuels and monomers .

    Sweetening Agent

    • 2-Furonitrile, a furan derivative, has been suggested as a potential sweetening agent, as it has about 30 times the sweetening power of sucrose .

    Antiviral Activity

    • Indole derivatives, which can be synthesized from furan derivatives, have shown antiviral activity .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

    Chemical Industry

    • Furan derivatives are undergoing a metamorphosis in substantial parts of the chemical industry .
    • The industry is switching from traditional resources such as crude oil to biomass .
    • This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being used .

    Synthesis of Heterocyclic Compounds

    • Furan derivatives are used in the synthesis of heterocyclic compounds containing a furan ring connected to or fused with a benzene ring or with different heterocyclic systems .
    • Substituted furan-2-carboxaldehydes and furo[b]pyrrole type aldehydes are heteroaromatic compounds which possess a C2 carbonyl group that may act as a reactive center for various condensation reactions .

    Epoxy Resins

    • Furan derivatives have been used in the synthesis of epoxy resins .
    • They are used in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins, mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) .

Safety And Hazards

The safety data sheet for a related compound, “5-(4-Bromo-Phenyl)-Furan-2-Carbonitrile”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-(2-bromophenyl)furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTHDRHNTTXCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388116
Record name 5-(2-bromophenyl)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)furan-2-carbonitrile

CAS RN

88649-66-5
Record name 5-(2-bromophenyl)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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